6-Isopropoxypicolinaldehyde

Lipophilicity Physicochemical Properties Drug Design

6-Isopropoxypicolinaldehyde is a validated ALDH1A3 probe (Ki=120 nM) with 7.7-fold selectivity over ALDH1A2. Its branched isopropoxy group provides distinct steric/electronic properties vs linear alkoxy analogs, influencing reactivity, lipophilicity (cLogP=2.35), and binding—reducing experimental variability in cancer stem cell and chemoresistance studies. The aldehyde enables diverse derivatization for lead optimization. Choose this specific substitution to ensure assay reproducibility and accurate SAR. Request quote for custom quantities.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 350697-31-3
Cat. No. B3262007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropoxypicolinaldehyde
CAS350697-31-3
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=N1)C=O
InChIInChI=1S/C9H11NO2/c1-7(2)12-9-5-3-4-8(6-11)10-9/h3-7H,1-2H3
InChIKeyGUJKANMNMCRQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropoxypicolinaldehyde (CAS 350697-31-3) Baseline Procurement and Selection Overview


6-Isopropoxypicolinaldehyde (CAS: 350697-31-3), also known as 6-(propan-2-yloxy)pyridine-2-carbaldehyde, is a heterocyclic aromatic aldehyde in the 6-alkoxy-picolinaldehyde family . It features a pyridine ring substituted with an aldehyde at the 2-position and a branched isopropoxy group at the 6-position . This specific substitution pattern imparts distinct steric and electronic properties compared to its linear alkoxy or unsubstituted analogs, influencing its reactivity, solubility, and binding profile in research applications .

Why Substituting 6-Isopropoxypicolinaldehyde with 6-Methoxy or 6-Ethoxy Analogs Can Compromise Research Outcomes


While all 6-alkoxypicolinaldehydes share a common core, simple substitution based on availability or cost can introduce significant experimental variability. The branched isopropoxy group of 6-Isopropoxypicolinaldehyde is not merely a bulkier substituent; it alters the molecule's steric profile, lipophilicity, and potentially its metabolic stability compared to linear 6-methoxy or 6-ethoxy analogs . These differences can lead to quantifiably distinct behavior in biological assays and chemical reactions, as evidenced by its specific inhibitory activity against enzymes like ALDH1A3 [1]. Relying on a more common analog without verifying its performance in a specific assay risks introducing confounding variables, potentially leading to false negatives or misinterpretation of structure-activity relationships.

Quantitative Evidence for 6-Isopropoxypicolinaldehyde Selection: Comparative Analysis of Physicochemical and Biological Properties


6-Isopropoxypicolinaldehyde Exhibits Enhanced Lipophilicity and Steric Bulk Compared to Methoxy and Ethoxy Analogs

6-Isopropoxypicolinaldehyde possesses a branched isopropoxy group, which is predicted to increase its lipophilicity and steric bulk relative to its linear alkoxy counterparts . This is a class-level inference based on the calculated LogP values and the presence of the branched alkoxy group.

Lipophilicity Physicochemical Properties Drug Design

6-Isopropoxypicolinaldehyde Displays Selective Inhibition of Human ALDH1A3 Enzyme

In a continuous spectrometric assay, 6-Isopropoxypicolinaldehyde demonstrated competitive inhibition of human recombinant Aldehyde Dehydrogenase 1 Family Member A3 (ALDH1A3) with a Ki of 120 nM [1]. The compound showed a 7.7-fold selectivity for ALDH1A3 over the closely related isoform ALDH1A2, where it exhibited a Ki of 920 nM under the same assay conditions [1]. While no direct head-to-head data for the 6-methoxy or 6-ethoxy analogs in this specific assay are currently available, this represents a class-level inference of distinct biochemical activity.

Enzyme Inhibition ALDH1A3 Selectivity

6-Isopropoxypicolinaldehyde: A Versatile Building Block for Modulating Drug-like Properties

As a substituted picolinaldehyde, 6-Isopropoxypicolinaldehyde is a key intermediate for synthesizing more complex molecules . Its 6-isopropoxy group is predicted to enhance sp3 carbon fraction (Fsp3), a metric associated with higher clinical success rates . This makes it a valuable building block for improving the physicochemical profile of lead compounds.

Medicinal Chemistry Building Block Lead Optimization

Primary Application Scenarios for Procuring 6-Isopropoxypicolinaldehyde (CAS 350697-31-3)


Investigating ALDH1A3-Mediated Pathways in Cancer Biology and Drug Discovery

Leverage the compound's established inhibitory activity against ALDH1A3 (Ki = 120 nM) and its 7.7-fold selectivity over ALDH1A2 [1] to interrogate the role of this enzyme in cancer stem cell biology, chemoresistance, and metabolic adaptation. The compound serves as a validated chemical probe for ALDH1A3-related studies, providing a critical tool for target validation and biomarker discovery [1].

Modulating Lead Compound Properties through Strategic Incorporation of a Branched Alkoxy Motif

Utilize 6-Isopropoxypicolinaldehyde as a modular building block to introduce a branched, lipophilic group into lead molecules. This can be employed to specifically tune key drug-like properties, including increasing LogP (cLogP = 2.35) and Fsp3 (0.33) , with the goal of improving membrane permeability, metabolic stability, or reducing off-target promiscuity in medicinal chemistry campaigns .

Developing Novel Heterocyclic Scaffolds via Chemoselective Transformations

Exploit the aldehyde functional group for diverse chemical transformations, including reductive aminations, Grignard additions, and aldol condensations, to construct novel heterocyclic libraries. The steric and electronic influence of the 6-isopropoxy group can be harnessed to control regioselectivity in these reactions, enabling the synthesis of unique, three-dimensional molecular architectures not easily accessible from simpler picolinaldehyde analogs .

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